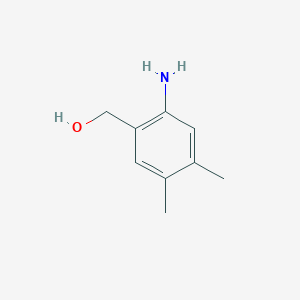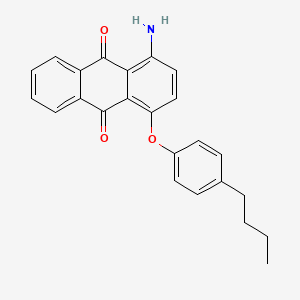![molecular formula C6H5Cl3N4O B13127728 N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide CAS No. 30357-56-3](/img/structure/B13127728.png)
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide is a chemical compound with a complex structure that includes a triazine ring substituted with a methyl group, a trichloromethyl group, and a formamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide typically involves the formylation of amines. One common method is the reaction of a substituted formamide with an appropriate amine under controlled conditions. For example, the formylation can be achieved using formic acid or other formylating agents in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using efficient and sustainable methods. The use of catalytic carbonylation processes, where carbon monoxide is used as the carbonyl source, is one such method. This approach is favored for its efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may be carried out at elevated temperatures in the presence of a suitable solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazine compounds .
Applications De Recherche Scientifique
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-N,N-dipropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine: This compound shares a similar triazine ring structure but with different substituents.
Nitrapyrin: Another trichloromethyl-containing compound used as a nitrification inhibitor in agriculture.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility and importance in scientific research .
Propriétés
Numéro CAS |
30357-56-3 |
|---|---|
Formule moléculaire |
C6H5Cl3N4O |
Poids moléculaire |
255.5 g/mol |
Nom IUPAC |
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide |
InChI |
InChI=1S/C6H5Cl3N4O/c1-3-11-4(6(7,8)9)13-5(12-3)10-2-14/h2H,1H3,(H,10,11,12,13,14) |
Clé InChI |
CUFVQYLHXCQXQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC(=N1)NC=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)


![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)





![N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13127714.png)

